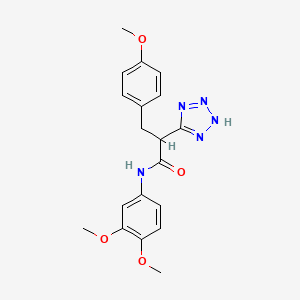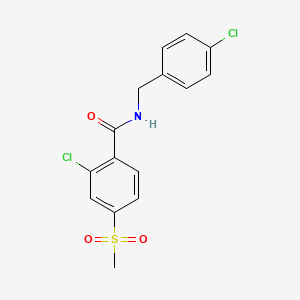![molecular formula C18H14ClNO4 B2484248 Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate CAS No. 478066-49-8](/img/structure/B2484248.png)
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural and functional properties. Research in these areas often focuses on the synthesis, characterization, and application of such molecules.
Synthesis Analysis
While specific synthesis details for "Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate" are not available, the general approach to synthesizing complex molecules involves multi-step organic reactions, starting from simpler precursor molecules. Techniques such as Cope rearrangement, use of dichlorodicyanobenzoquinone for unsaturation, and O-methylation are common in the synthesis of complex organic molecules (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically determined using techniques such as X-ray crystallography. This method allows for the precise determination of the molecular geometry, bond lengths, and angles, providing insights into the compound's structural characteristics (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity under various conditions, such as cycloadditions, nucleophilic substitutions, and rearrangements. These studies help in understanding the chemical behavior and potential reactivity pathways of the compounds (Khalifa, Al-Omar, & Nossier, 2017).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally through analytical techniques (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
Chemical Properties Analysis
Chemical properties analysis focuses on the compound's reactivity, stability, and interactions with other molecules. Studies in this area can include spectroscopic analysis, reactivity studies, and computational modeling to predict behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds similar to Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate have been extensively studied using techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, 1H and 13C NMR spectroscopy. These studies offer insights into the compound's molecular geometry, electronic structure, vibrational, and NMR spectra. Such detailed analysis helps in understanding the compound's behavior in different environments and aids in the design of new compounds with desired properties (Saral, Özdamar & Uçar, 2017).
Molecular Docking Studies
Molecular docking studies have been employed to understand how similar compounds interact with specific biological targets, such as enzymes. These studies help in predicting the orientation and interaction of molecules within the active sites of target enzymes, providing valuable insights into the compound's potential therapeutic effects and guiding the development of new drugs (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-18(21)13-4-8-15(9-5-13)23-11-16-10-17(20-24-16)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIYBHNORLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)


![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)